N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
CAS No.: 321430-46-0
Cat. No.: VC7386132
Molecular Formula: C14H9ClF3N3OS
Molecular Weight: 359.75
* For research use only. Not for human or veterinary use.
![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea - 321430-46-0](/images/structure/VC7386132.png)
CAS No. | 321430-46-0 |
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Molecular Formula | C14H9ClF3N3OS |
Molecular Weight | 359.75 |
IUPAC Name | N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide |
Standard InChI | InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23) |
Standard InChI Key | NXMOFFCTMFVOOX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a thiourea backbone () bridging a benzoyl group () and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. The pyridine ring’s substitution pattern introduces significant electron-withdrawing effects, influencing its reactivity and intermolecular interactions. Key structural identifiers include:
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IUPAC Name: -[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide
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SMILES:
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InChIKey:
Physicochemical Characteristics
A comparative analysis of thiourea derivatives highlights distinct features of this compound (Table 1) :
Property | Value |
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Molecular Weight | 359.75 g/mol |
Exact Mass | 359.00 g/mol |
LogP (Partition Coefficient) | 4.09 (estimated) |
Topological Polar Surface Area | 86.1 Ų |
The trifluoromethyl group () contributes to enhanced lipophilicity, while the chlorine atom at the 3-position of the pyridine ring stabilizes the molecule through inductive effects.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves multi-step reactions:
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Pyridine Ring Functionalization:
A precursor such as 2,3-dichloro-5-trifluoromethylpyridine undergoes fluorination using anhydrous potassium fluoride () in dimethylacetamide () at 140–170°C, yielding 2-fluoro-3-chloro-5-trifluoromethylpyridine . Catalysts like benzyltriethylammonium chloride accelerate the reaction, achieving yields exceeding 97% . -
Thiourea Formation:
The fluorinated intermediate reacts with benzoyl isothiocyanate () in dichloroethane. Sodium cyanide () facilitates nucleophilic substitution, forming the thiourea linkage .
Optimization Challenges
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Solvent Selection: Polar aprotic solvents (e.g., ) are critical for high-temperature reactions but require careful recovery to minimize losses .
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Catalyst Efficiency: Quaternary ammonium catalysts (e.g., benzyltriethylammonium chloride) reduce reaction times by 30–40% compared to non-catalytic methods .
Reactivity and Functional Applications
Chemical Reactivity
The thiourea moiety () enables diverse reactions:
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic activity.
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Biological Interactions: Inhibits enzymes such as acetylcholinesterase via hydrogen bonding to active-site residues.
Agrochemical Applications
The compound’s trifluoromethylpyridine group is structurally analogous to commercial herbicides (e.g., fluroxypyr). Field studies suggest it disrupts auxin signaling in broadleaf weeds at concentrations as low as 50 ppm.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: -NMR reveals distinct peaks for the benzoyl aromatic protons () and pyridine ring protons ().
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Mass Spectrometry: ESI-MS displays a molecular ion peak at with fragmentation patterns consistent with loss of and groups.
X-ray Crystallography
Single-crystal studies confirm a planar thiourea core with dihedral angles of 12.5° between the benzoyl and pyridine rings, optimizing π-π stacking interactions.
Comparative Analysis of Related Derivatives
Substituting the pyridine ring’s chlorine or trifluoromethyl groups alters bioactivity (Table 2) :
Derivative | Molecular Weight | LogP | Primary Application |
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N-Benzoyl-N'-(5-bromo-3-chloro-2-pyridyl)thiourea | 370.65 g/mol | 4.09 | Antifungal agent |
N-(3-Chloro-5-trifluoromethyl-2-pyridyl)thiourea | 256.64 g/mol | 3.45 | Herbicide intermediate |
The bromine-substituted analog demonstrates enhanced antifungal activity due to increased halogen bonding potential .
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